Argininosuccinate
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Overview
Description
Argininosuccinate is a non-proteinogenic amino acid that plays a crucial role in the urea cycle and the citrulline-nitric oxide cycle. It is synthesized from citrulline and aspartate by the enzyme this compound synthase and is subsequently converted to arginine and fumarate by this compound lyase . This compound is essential for the detoxification of ammonia in the liver and the production of nitric oxide, a vital signaling molecule in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Argininosuccinate is synthesized through the enzymatic reaction catalyzed by this compound synthase. This reaction involves the condensation of citrulline and aspartate in the presence of adenosine triphosphate (ATP) to form this compound, adenosine monophosphate (AMP), and pyrophosphate (PPi) . The reaction conditions typically require a physiological pH and temperature, as well as the presence of magnesium ions to stabilize the ATP .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. it can be produced in vitro using recombinant DNA technology to express this compound synthase in bacterial or yeast systems . The enzyme can then be purified and used to catalyze the synthesis of this compound from citrulline and aspartate under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Argininosuccinate primarily undergoes enzymatic reactions rather than typical chemical reactions like oxidation or reduction. The key reaction it undergoes is its conversion to arginine and fumarate by the enzyme this compound lyase .
Common Reagents and Conditions: The primary reagents involved in the synthesis and conversion of this compound are citrulline, aspartate, ATP, and the enzymes this compound synthase and this compound lyase . The reactions occur under physiological conditions, typically at a pH of around 7.4 and a temperature of 37°C .
Major Products Formed: The major products formed from the reactions involving this compound are arginine and fumarate. Arginine is a precursor for the synthesis of proteins, nitric oxide, and other important biomolecules, while fumarate is an intermediate in the citric acid cycle .
Scientific Research Applications
Argininosuccinate has several important applications in scientific research:
Biochemistry and Molecular Biology: It is used to study the urea cycle and the citrulline-nitric oxide cycle, providing insights into the regulation of nitrogen metabolism and nitric oxide production.
Medicine: this compound is studied in the context of metabolic disorders such as argininosuccinic aciduria, a condition caused by a deficiency in this compound lyase.
Mechanism of Action
The mechanism of action of argininosuccinate involves its role as an intermediate in the urea cycle and the citrulline-nitric oxide cycle. In the urea cycle, this compound is synthesized from citrulline and aspartate and then converted to arginine and fumarate by this compound lyase . Arginine is further metabolized to produce urea, which is excreted from the body, and nitric oxide, which acts as a signaling molecule in various physiological processes .
Comparison with Similar Compounds
Citrulline: An amino acid that is a precursor to this compound in the urea cycle.
Ornithine: An amino acid involved in the urea cycle that is converted to citrulline.
Uniqueness of this compound: this compound is unique in its dual role in both the urea cycle and the citrulline-nitric oxide cycle. Its synthesis and conversion are tightly regulated, and its deficiency can lead to metabolic disorders . Unlike arginine and citrulline, which have broader roles in protein synthesis and metabolism, this compound’s primary function is as an intermediate in these specific biochemical pathways .
Properties
Molecular Formula |
C10H18N4O6 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[[N'-(4-amino-4-carboxybutyl)carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14) |
InChI Key |
KDZOASGQNOPSCU-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Synonyms |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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